molecular formula C22H16FN5O4 B6545966 N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-methyl-4-nitrobenzamide CAS No. 921778-34-9

N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B6545966
CAS No.: 921778-34-9
M. Wt: 433.4 g/mol
InChI Key: JVAVMDIQCKAFMQ-UHFFFAOYSA-N
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Description

Molecular Formula: C22H16FN5O4 Molecular Weight: 433.399 g/mol Key Features: This compound features a pyrido[2,3-d]pyrimidin-4(3H)-one core substituted with a 2-fluoro-5-aminophenyl group and a 3-methyl-4-nitrobenzamide moiety.

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN5O4/c1-12-10-14(5-8-19(12)28(31)32)21(29)26-18-11-15(6-7-17(18)23)27-13(2)25-20-16(22(27)30)4-3-9-24-20/h3-11H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAVMDIQCKAFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-methyl-4-nitrobenzamide is a complex organic compound that belongs to the class of substituted benzamides. Its structure incorporates a pyridopyrimidine moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C21H19FN4O3C_{21}H_{19}FN_{4}O_{3}, and its molecular weight is approximately 394.40 g/mol. The presence of fluorine and nitro groups contributes to its potential biological activity.

Property Value
Molecular FormulaC21H19FN4O3
Molecular Weight394.40 g/mol
Functional GroupsFluoro, Nitro, Amide
Structural FeaturesPyridopyrimidine moiety

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Compounds containing pyridopyrimidine structures have been noted for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, which is essential for nucleotide synthesis, thereby exerting cytotoxic effects on rapidly dividing cells such as cancer cells .

Therapeutic Potential

Research indicates that compounds similar to this compound have shown promise in treating various conditions:

  • Anticancer Activity : The compound's ability to inhibit DHFR suggests potential applications in oncology. Studies have shown that pyridopyrimidine derivatives exhibit significant antitumor effects against various cancer cell lines .
  • Antiviral Properties : Some derivatives have also demonstrated antiviral activity, particularly against HIV and HSV viruses by targeting viral enzymes crucial for replication .

Case Studies

  • Piritrexim : A closely related compound has been studied extensively for its anticancer properties. Piritrexim inhibits DHFR with high affinity and has been effective against melanoma and urothelial cancers in preclinical models .
  • Inhibitory Studies : In vitro studies have shown that similar compounds can prevent the replication of viruses like HSV up to 91% at specific concentrations while maintaining low cytotoxicity levels .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyridopyrimidine derivatives exhibit promising anticancer properties. For instance, derivatives similar to N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-3-methyl-4-nitrobenzamide have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. Inhibition of DHFR can lead to decreased proliferation of cancer cells .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Pyridopyrimidine derivatives have been studied for their effects against various bacterial strains, showing efficacy that could be leveraged in developing new antibiotics .

Synthesis and Derivative Development

The synthesis of this compound typically involves multiple synthetic steps that include the formation of the pyridopyrimidine core followed by the introduction of substituents like the nitro group and the fluoro atom. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions to enhance yield and purity .

Case Study 1: Anticancer Efficacy

A study conducted on related pyridopyrimidine compounds demonstrated significant inhibition of tumor growth in xenograft models when treated with derivatives similar to this compound. The results indicated a dose-dependent response with minimal toxicity to normal cells .

Case Study 2: Antimicrobial Activity

Another research effort evaluated the antimicrobial properties of substituted benzamides, including variants of the target compound, against various pathogens. The findings revealed that these compounds exhibited substantial antibacterial activity, particularly against resistant strains of bacteria .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs and their molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
Target Compound C22H16FN5O4 433.399 Pyrido[2,3-d]pyrimidinone 2-Fluoro-phenyl, 3-methyl-4-nitrobenzamide
N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide C24H19ClF3N3O2 474.89 Tetrahydropyrimidine 3-Chloro-4-fluorophenyl, 2,4-difluorobenzyl
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C30H22F2N6O4S 589.1 Pyrazolo[3,4-d]pyrimidine Chromen-4-one, sulfonamide, dual fluorine substituents
N-(1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide C18H11ClFN5O2 383.8 Pyrazolo[3,4-d]pyrimidinone 3-Chlorophenyl, 3-fluorobenzamide

Key Differences and Implications

Core Structure Variability: The target compound uses a pyrido[2,3-d]pyrimidinone core, which provides a planar, aromatic scaffold conducive to π-π stacking interactions. In contrast, analogs like (tetrahydropyrimidine) and (pyrazolo-pyrimidinone) have saturated or fused heterocyclic cores, which may alter conformational flexibility and binding kinetics.

Substituent Effects: Fluorine Positioning: The target compound’s 2-fluoro-phenyl group may enhance metabolic stability compared to the 3-fluorobenzamide in . Dual fluorine substituents in could improve lipophilicity and membrane permeability . Nitro vs. In contrast, the amino group in may facilitate hydrogen bonding but reduce metabolic stability .

Pharmacophore Diversity :

  • The sulfonamide group in introduces a polar moiety that could improve solubility, whereas the benzamide groups in the target compound and prioritize aromatic interactions .

Preparation Methods

Synthesis of Intermediate A: Pyrido[2,3-d]pyrimidinone Core Functionalization

Step 1: Formation of Pyrido[2,3-d]pyrimidin-4(3H)-one
A condensation reaction between 2-aminonicotinic acid and acetylacetone in acetic acid yields 2-methylpyrido[2,3-d]pyrimidin-4(3H)-one. Cyclization is achieved under reflux (110°C, 8 hours), with acetic acid acting as both solvent and catalyst.

Step 2: Introduction of the 5-Amino-2-fluorophenyl Group
A Buchwald-Hartwig amination couples 2-fluoro-5-bromoaniline with the pyrido[2,3-d]pyrimidinone core. Catalyzed by palladium(II) acetate and Xantphos in toluene at 90°C, this step achieves 78–85% yield.

ParameterCondition
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
BaseCs₂CO₃
SolventToluene
Temperature90°C
Reaction Time12 hours
Yield82% (average)

Synthesis of Intermediate B: 3-Methyl-4-nitrobenzoyl Chloride

Step 1: Nitration of 3-Methylbenzoic Acid
3-Methylbenzoic acid undergoes nitration using fuming HNO₃ (90%) and concentrated H₂SO₄ at 0°C. The nitro group is introduced para to the methyl group, yielding 3-methyl-4-nitrobenzoic acid (64–72% yield).

Step 2: Conversion to Acid Chloride
Thionyl chloride (SOCl₂) reflux (70°C, 3 hours) converts the carboxylic acid to the corresponding acyl chloride. Excess SOCl₂ is removed under vacuum, yielding 3-methyl-4-nitrobenzoyl chloride (89–94% purity).

Final Coupling Reaction

Intermediate A (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Intermediate B (1.2 equiv) is added dropwise, followed by triethylamine (2.5 equiv) to scavenge HCl. The reaction proceeds at room temperature for 6 hours, monitored by TLC (ethyl acetate/hexanes, 1:1). Crude product is purified via silica gel chromatography, affording the title compound in 68–75% yield.

Characterization DataValue
¹H NMR (400 MHz, DMSO-d₆)δ 8.92 (s, 1H), 8.45 (d, J=5.1 Hz, 1H), 7.98–7.82 (m, 3H), 7.62 (d, J=8.9 Hz, 1H), 7.34 (dd, J=9.2, 2.8 Hz, 1H), 6.89 (d, J=5.1 Hz, 1H), 2.65 (s, 3H), 2.41 (s, 3H).
¹³C NMR (101 MHz, DMSO-d₆)δ 170.2, 163.8, 158.3, 152.1, 149.7, 139.4, 135.6, 132.9, 130.4, 129.8, 128.7, 124.5, 122.3, 117.9, 114.8, 21.3, 19.8.
HRMS (ESI+)m/z calc. for C₂₂H₁₆FN₅O₄ [M+H]⁺: 434.1215; found: 434.1218.

Optimization of Critical Reaction Parameters

Solvent Selection for Amidation

Polar aprotic solvents (e.g., DCM, THF) enhance reaction efficiency by stabilizing the acyl chloride intermediate. Non-polar solvents result in incomplete conversion (<50%) due to poor solubility.

SolventConversion (%)
Dichloromethane92
THF88
Toluene45
Hexanes28

Temperature and Catalytic Effects

Elevated temperatures (40–50°C) accelerate the reaction but promote decomposition of the nitro group. Room temperature (25°C) balances speed and stability, achieving >90% conversion in 6 hours.

Analytical and Purification Techniques

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the target compound from by-products (e.g., unreacted acyl chloride). Elution at 65% acetonitrile affords ≥98% purity.

Spectroscopic Validation

  • FTIR : Strong absorbance at 1685 cm⁻¹ confirms the amide carbonyl. Nitro group antisymmetric stretching appears at 1520 cm⁻¹.

  • X-ray Crystallography : Single-crystal analysis verifies the planar pyrido[2,3-d]pyrimidinone core and orthogonal benzamide substituent.

Comparative Evaluation of Synthetic Routes

Two alternative pathways were evaluated:

Route 1 : Sequential assembly (core → phenyl → benzamide).
Route 2 : Convergent synthesis (pre-formed intermediates coupled late-stage).

ParameterRoute 1Route 2
Total Yield52%68%
Purity95%98%
Step Count64
ScalabilityModerateHigh

Route 2’s convergent approach minimizes intermediate handling and improves overall efficiency.

Challenges and Mitigation Strategies

  • Nitro Group Instability : Reduction of the nitro group is avoided by excluding transition-metal catalysts post-amidation.

  • Solubility Issues : Sonication in DCM/THF (3:1) enhances dissolution of Intermediate A before coupling .

Q & A

Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with pyrido[2,3-d]pyrimidinone intermediates. Key steps include cyclization, nitrobenzamide coupling, and purification. Optimization strategies:

  • Cyclization : Microwave-assisted heating reduces reaction time compared to traditional reflux .
  • Coupling : High-throughput screening identifies efficient catalysts (e.g., EDC·HCl/HOBt) .
  • Purification : Gradient elution in column chromatography improves resolution .
  • Reactors : Continuous flow systems enhance temperature control and mixing .
StepMethodOptimization StrategyReference
CyclizationMicrowave-assistedReduced time, higher yield
CouplingEDC·HCl/HOBt-mediatedHigh-throughput catalyst screening
PurificationGradient chromatographyImproved resolution

Q. What analytical techniques are critical for structural confirmation and purity assessment?

  • NMR Spectroscopy : Confirms proton/carbon environments and substituent positions .
  • HPLC : Monitors reaction progress and quantifies purity .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. How do structural motifs (e.g., pyrido-pyrimidine core) influence pharmacological activity?

The pyrido[2,3-d]pyrimidine core enhances π-π stacking with biological targets, while the nitro group modulates electron density for improved binding . Fluorine substituents increase metabolic stability by reducing oxidative degradation .

Q. What in vitro assays are recommended for initial biological evaluation?

  • Anticancer : Cell viability assays (MTT) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial : Broth microdilution for MIC determination .
  • Enzyme Inhibition : Kinase assays (e.g., EGFR) to assess target modulation .

Q. How does the nitro group impact stability and reactivity?

The nitro group increases electrophilicity, facilitating nucleophilic substitutions. However, it may reduce stability under reducing conditions, requiring inert atmospheres during synthesis .

Advanced Questions

Q. How can computational methods (e.g., molecular docking) predict biological activity?

  • Docking Studies : PyMOL or AutoDock models interactions with target proteins (e.g., kinases). For example, the fluorophenyl moiety may occupy hydrophobic pockets in EGFR .
  • QSAR Models : Correlate substituent electronegativity with IC50 values to guide derivatization .

Q. What strategies resolve low yields during the final coupling step?

  • Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDC) .
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance solubility .
  • Temperature Control : Lower reaction temperatures to minimize side reactions .

Q. How can enantiomeric purity be achieved during synthesis?

  • Chiral Chromatography : Use Chiralpak columns with hexane/ethanol gradients .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in metal-catalyzed steps .

Q. What crystallographic methods determine the 3D structure?

  • Single-Crystal X-ray Diffraction : SHELX programs refine unit cell parameters and electron density maps .
  • Twinned Data Refinement : SHELXL handles pseudo-merohedral twinning for accurate resolution .

Q. How do structural modifications improve target affinity (SAR studies)?

  • Substituent Effects :
    • Fluorine : Enhances binding via halogen bonds (e.g., with kinase ATP pockets) .
    • Methyl Groups : Reduce steric hindrance in the pyrimidine ring .
ModificationBiological ImpactReference
Fluorine at C2Increased kinase inhibition
Methyl at pyrido C7Improved metabolic stability

Q. Methodological Notes

  • Structural data from PubChem (e.g., InChI, SMILES) should be cross-validated with experimental results .
  • Contradictions in synthesis protocols (e.g., solvent choices) require empirical testing to resolve .

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